

# Application Notes and Protocols for Molybdenum Trisulfide in Photoelectrochemical Water Splitting

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## Compound of Interest

Compound Name: Molybdenum trisulfide

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## Introduction

**Molybdenum trisulfide** ( $\text{MoS}_3$ ), particularly in its amorphous form, has garnered significant attention as a cost-effective and highly efficient non-precious metal catalyst for the hydrogen evolution reaction (HER) in photoelectrochemical (PEC) water splitting.<sup>[1][2][3]</sup> Its primary role is not as a light-absorbing semiconductor but as a co-catalyst that significantly enhances the kinetics of proton reduction to hydrogen on the surface of a photocathode. This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of amorphous  $\text{MoS}_3$  in PEC water splitting systems.

## Data Presentation: Performance of $\text{MoS}_3$ -based Photocathodes

The following table summarizes key performance metrics for photoelectrochemical systems utilizing amorphous  $\text{MoS}_3$  as a hydrogen evolution catalyst. It is important to note that in these examples,  $\text{MoS}_3$  functions as a co-catalyst deposited on a primary light-absorbing semiconductor.

Photocathode Architecture	Electrolyte	Photocurrent Density (mA/cm <sup>2</sup> ) at 0 V vs. RHE	Onset Potential (V vs. RHE)	Stability	Reference
$\alpha$ -MoS <sub>x</sub> on Si Nanowires/TiO <sub>2</sub>	Not specified	-20.3	0.58	>18 hours	<a href="#">[2]</a>
Amorphous MoS <sub>3</sub> on Cu <sub>2</sub> O	Not specified	-5.7	Not specified	Good stability conferred by the catalyst	<a href="#">[1]</a>
MoS <sub>3</sub> pressed on Carbon Paste	pH 0	1.0 (at $\eta$ = 150 mV), 2.7 (at $\eta$ = 200 mV)	Catalytic current visible at $\eta$ = 100 mV	Stable for at least 1 hour	<a href="#">[2]</a>

Note: " $\eta$ " denotes overpotential.

## Experimental Protocols

### Protocol 1: Synthesis of Amorphous MoS<sub>3</sub> Nanoparticles via Wet Chemical Method

This protocol describes a common and economical method for synthesizing amorphous MoS<sub>3</sub> particles.[\[2\]](#)

Materials:

- Molybdenum trioxide (MoO<sub>3</sub>)
- Sodium sulfide (Na<sub>2</sub>S)
- Hydrochloric acid (HCl), 6.0 M
- Deionized (DI) water

Procedure:

- Dissolve  $\text{MoO}_3$  in an aqueous solution containing 5 equivalents of  $\text{Na}_2\text{S}$ . This will form a bright yellow solution of tetrathiomolybdate.
- Acidify the solution to a pH of 4 by slowly adding 6.0 M aqueous HCl while stirring.
- Boil the acidified solution for 30 minutes. A dark precipitate of amorphous  $\text{MoS}_3$  will form.
- Allow the solution to cool to room temperature.
- Collect the dark paste-like precipitate by centrifugation or filtration.
- Wash the precipitate several times with DI water to remove any unreacted precursors and byproducts.
- Dry the collected amorphous  $\text{MoS}_3$  particles in a vacuum oven at a low temperature (e.g., 60 °C) overnight.

#### Characterization:

- X-ray Diffraction (XRD): To confirm the amorphous nature of the synthesized material (absence of sharp diffraction peaks).
- X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and the oxidation states of Molybdenum and Sulfur.
- Transmission Electron Microscopy (TEM): To visualize the morphology and nanostructure of the amorphous particles.

## Protocol 2: Fabrication of an Amorphous $\text{MoS}_3$ -Coated Photocathode

This protocol details the steps to deposit the synthesized amorphous  $\text{MoS}_3$  onto a conductive substrate to create a photocathode for PEC measurements.

#### Materials:

- Synthesized amorphous  $\text{MoS}_3$  powder

- Conductive substrate (e.g., Fluorine-doped Tin Oxide (FTO) glass, carbon paper, or a primary semiconductor photoabsorber like silicon nanowires)
- Ethanol or a suitable solvent
- Binder (e.g., Nafion, optional)

Procedure (Drop-Casting Method):

- Prepare a catalyst ink by dispersing a known amount of amorphous  $\text{MoS}_3$  powder in a solvent (e.g., a mixture of DI water and ethanol). If a binder is used, add a small percentage of Nafion solution to the mixture.
- Sonicate the mixture for at least 30 minutes to ensure a uniform dispersion of the  $\text{MoS}_3$  particles.
- Clean the surface of the conductive substrate thoroughly using a sequence of sonication in detergent, DI water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
- Drop-cast a specific volume of the  $\text{MoS}_3$  ink onto a defined area of the substrate.
- Allow the solvent to evaporate slowly at room temperature or in a low-temperature oven to form a uniform catalyst film. The optimal loading of the catalyst may need to be determined experimentally.<sup>[2]</sup>

## Protocol 3: Photoelectrochemical (PEC) Measurements

This protocol outlines the standard procedure for evaluating the performance of the fabricated  $\text{MoS}_3$ -based photocathode.

Apparatus:

- Potentiostat
- Three-electrode electrochemical cell with a quartz window
- Fabricated  $\text{MoS}_3$ -based photocathode as the working electrode

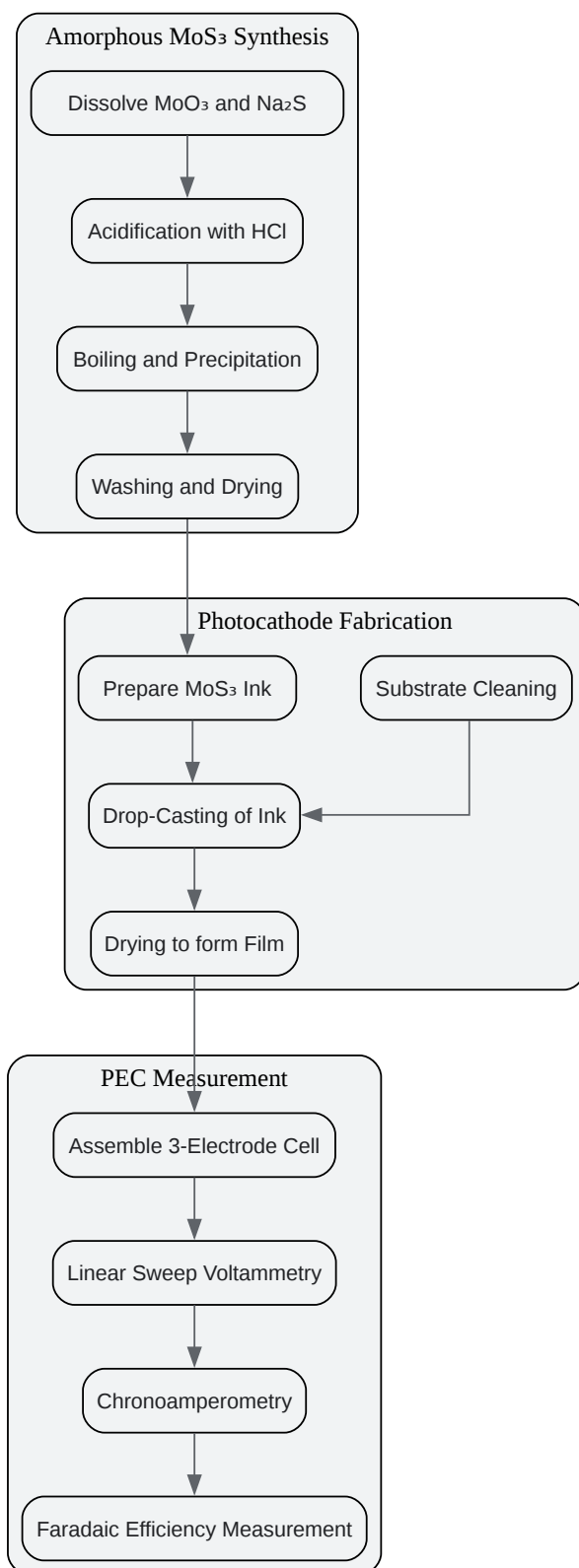
- Platinum wire or foil as the counter electrode
- Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
- Solar simulator with a calibrated light intensity (e.g., AM 1.5G, 100 mW/cm<sup>2</sup>)
- Electrolyte solution (e.g., 0.5 M H<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Assemble the three-electrode cell with the fabricated photocathode, counter electrode, and reference electrode. Fill the cell with the chosen electrolyte.
- Connect the electrodes to the potentiostat.
- Perform Linear Sweep Voltammetry (LSV) measurements under both dark and simulated solar illumination. Scan the potential from a positive value to a negative value (e.g., from +0.2 V to -0.6 V vs. RHE). The difference in current density between the light and dark scans represents the photocurrent.
- Conduct chronoamperometry (current vs. time) measurements at a fixed potential under illumination to evaluate the stability of the photocathode over time.
- Measure the Faradaic efficiency for hydrogen evolution by quantifying the amount of H<sub>2</sub> produced using gas chromatography and comparing it to the theoretical amount calculated from the total charge passed.

## Visualizations

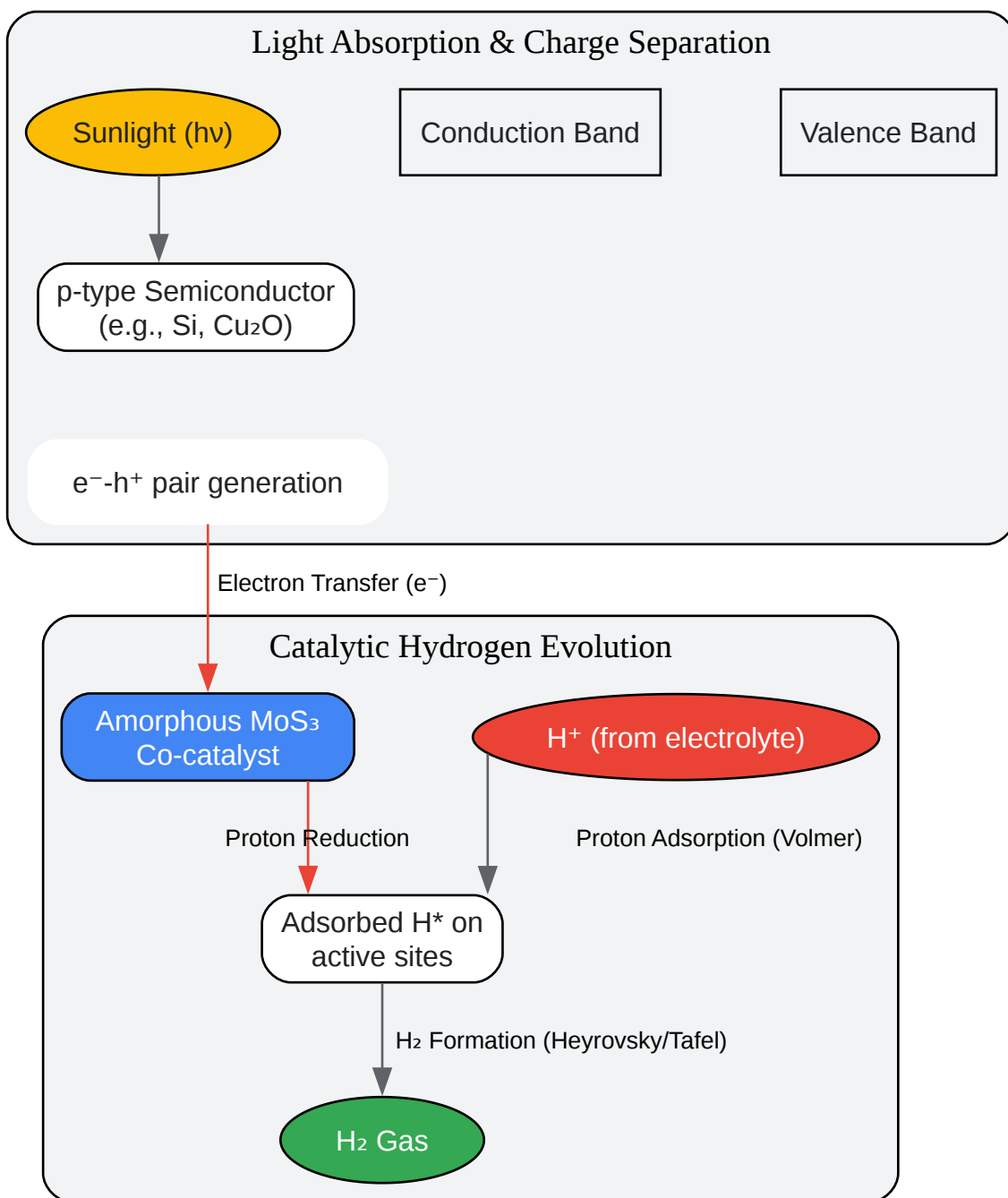
## Experimental Workflow



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Experimental workflow for MoS<sub>3</sub> in PEC water splitting.

## Mechanism of Amorphous MoS<sub>3</sub> as a HER Co-Catalyst



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Mechanism of a-MoS<sub>3</sub> as a HER co-catalyst in PEC.

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## References

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